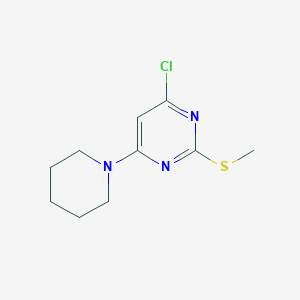
4-Chloro-2-(methylthio)-6-(piperidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-(methylithio)-6-(piperidin-1-yl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a chlorine atom, a methylthio group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(methylithio)-6-(piperidin-1-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4,6-dimethoxypyrimidine.
Substitution Reaction: The first step involves the substitution of the methoxy groups with a piperidinyl group using piperidine under reflux conditions.
Thioether Formation: The next step involves the introduction of the methylthio group. This is achieved by reacting the intermediate with methylthiol in the presence of a base such as sodium hydride.
Chlorination: Finally, the compound is chlorinated using a chlorinating agent like thionyl chloride to obtain the desired product.
Industrial Production Methods
Industrial production of 4-chloro-2-(methylithio)-6-(piperidin-1-yl)pyrimidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(methylithio)-6-(piperidin-1-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and reduced back to the thioether.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding pyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Hydrolysis Products: Corresponding pyrimidine derivatives.
Scientific Research Applications
4-chloro-2-(methylithio)-6-(piperidin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-(methylithio)-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.
Pathways Involved: It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological activity of the enzyme.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,6-dimethoxypyrimidine: A precursor in the synthesis of 4-chloro-2-(methylithio)-6-(piperidin-1-yl)pyrimidine.
4-chloro-2-(methylthio)-6-(morpholin-4-yl)pyrimidine: A structurally similar compound with a morpholine group instead of a piperidine group.
4-chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine: Another similar compound with a pyrrolidine group.
Uniqueness
4-chloro-2-(methylithio)-6-(piperidin-1-yl)pyrimidine is unique due to the presence of the piperidinyl group, which imparts specific pharmacological properties and enhances its binding affinity to certain biological targets. This makes it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C10H14ClN3S |
|---|---|
Molecular Weight |
243.76 g/mol |
IUPAC Name |
4-chloro-2-methylsulfanyl-6-piperidin-1-ylpyrimidine |
InChI |
InChI=1S/C10H14ClN3S/c1-15-10-12-8(11)7-9(13-10)14-5-3-2-4-6-14/h7H,2-6H2,1H3 |
InChI Key |
MBMLHMFYKRILAT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




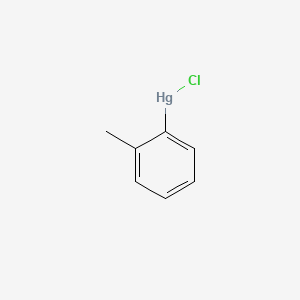

![8,9,11-Trimethyl-2,4-diazaspiro[5.5]undec-8-ene-1,3,5-trione](/img/structure/B13796458.png)
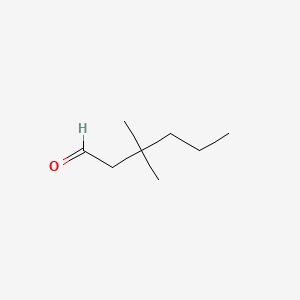
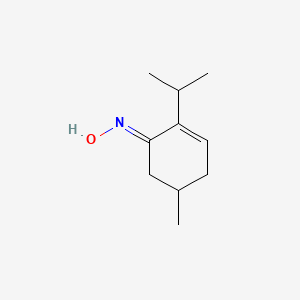

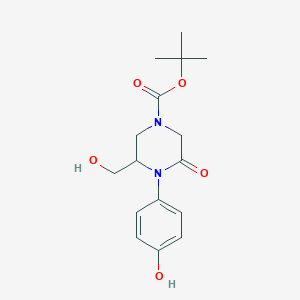

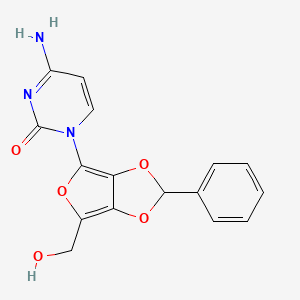
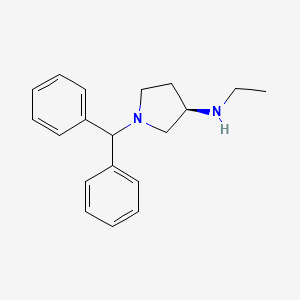

![18,18'-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol]](/img/structure/B13796510.png)
